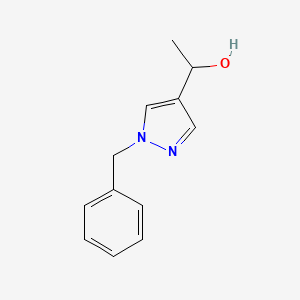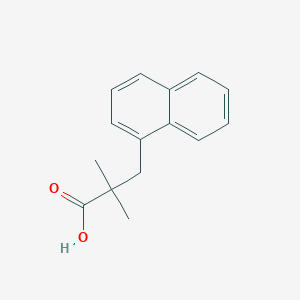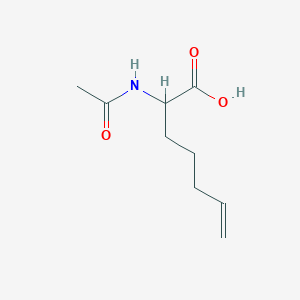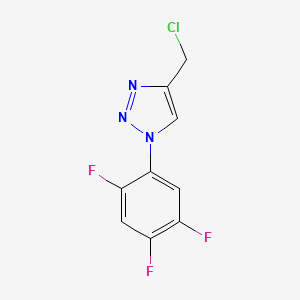![molecular formula C12H14F3NO B1468561 1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol CAS No. 1284019-08-4](/img/structure/B1468561.png)
1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol
説明
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethyl group is also a common feature in many bioactive compounds due to its ability to enhance biological activity and increase chemical or metabolic stability .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The trifluoromethyl group adds three fluorine atoms to the molecule, which can significantly influence the molecule’s properties.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse, depending on the functional groups attached to the pyrrolidine ring . The trifluoromethyl group can also participate in various reactions due to the unique reactivity of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Applications in Spectroscopic and Physicochemical Studies
1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol and its related species, such as 1-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol, exhibit conformational properties significantly influenced by intramolecular OH⋯N hydrogen bonding. These compounds have been extensively studied for their spectroscopic and physicochemical properties, which are essential in understanding their behavior and potential applications in various scientific domains (Laurella & Erben, 2016).
Role in Organic Synthesis and Catalysis
The compound (S)-N-(2-pyrrolidinylmethyl)pyrrolidine in combination with trifluoroacetic acid has been found to catalyze the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and excellent regio- and enantioselectivity. The presence of the trifluoromethyl group plays a crucial role in influencing the reactivity and selectivity of the substrate (Chowdhury & Ghosh, 2009).
Contribution to Material Sciences and Fluorine Chemistry
Fulleropyrrolidines containing the trifluoromethyl group have been synthesized and characterized, showing that these compounds possess notable fluorescence and electrochemical properties. This suggests their potential applications in areas like photovoltaic conversion materials, highlighting the significance of the trifluoromethyl group in altering and improving material properties (Li, Yu, Fang, & Wei, 2012).
将来の方向性
The development of new pyrrolidine compounds with different biological profiles is a vibrant area of research . The introduction of a trifluoromethyl group into these compounds could potentially enhance their biological activity and increase their chemical or metabolic stability , opening up new possibilities for drug discovery.
特性
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)11-4-2-1-3-9(11)7-16-6-5-10(17)8-16/h1-4,10,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYTXJSDXZLEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468481.png)
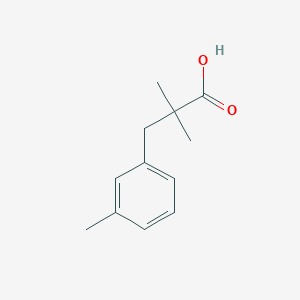

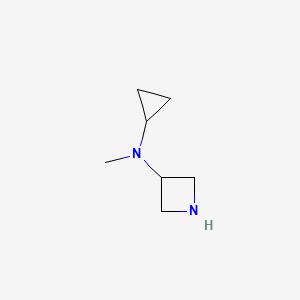

![1-[3-Bromo-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1468490.png)
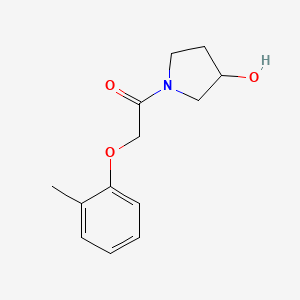

![2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468493.png)
![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)
